
Sodium allylsulfonate
Descripción general
Descripción
Sodium allylsulfonate (SAS) is a type of organic compound that is used in a variety of applications, including laboratory experiments and scientific research. It is a white, crystalline powder that is soluble in water and other polar solvents. SAS is a versatile compound with a variety of properties that make it useful for a wide range of applications. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
Aplicaciones Científicas De Investigación
Radiation-Induced Polymerization
Sodium allylsulfonate undergoes polymerization when irradiated in an aqueous solution under high pressure, leading to the formation of a deliquescent white powder that is insoluble in organic solvents. This process results in the addition polymer of allylsulfonate, as confirmed by high-resolution NMR and infrared spectra (Sasuga, Morishita, Udagawa, Kusama, & Takehisa, 1976).
Nickel Electroforming for Micro Metal Molds
This compound serves as an effective organic hardening agent to increase the surface hardness of nickel micro molds used in the LIGA process. Plating solutions containing this compound yield nickel films with a hardness of 600Hv, which is significantly higher than films obtained from saccharine sodium baths. These nickel films maintain their hardness even at high temperatures, demonstrating enhanced heat resistance (Kimura, Yamashita, Kitadani, Kimura, Idei, & Hattori, 2006).
Synthesis and Rheological Properties in Aqueous Solution
This compound has been copolymerized with acrylamide to study the copolymerization rate and rheological properties of the resulting solution. The copolymeric composition and reactivity ratios were calculated, showing potential for various industrial applications (Yao Kejun & Zhuo Guowei, 1992).
Application in Corrosion Inhibition
A graft copolymer combining cassava starch, this compound, and acryl amide demonstrated high inhibition efficiency for aluminum corrosion in HCl solution. This copolymer exhibits better performance than individual components, confirming its potential as an effective corrosion inhibitor (Li, Deng, Lin, Xie, & Du, 2018).
Flocculation of Clay Suspensions
Water-soluble and -insoluble starch grafting acrylamide/sodium allylsulfonated copolymers have been used as flocculants to treat clay suspensions, showing significant efficacy in the process. These findings suggest potential applications in water treatment and environmental management (Wu‐Chung Chan & Chiang, 1995).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Sodium allylsulfonate, also known as allylsulfonic acid sodium salt, is a versatile compound with various applications across different industries . One of its primary targets is in the production of acrylic fibers, where it serves as a third monomer, improving heat resistance, elasticity, spinnability, dyeing performance, and colorfastness . It also targets nickel plating baths, where it serves as an additive to improve the quality and properties of the plated nickel .
Mode of Action
This compound contains double bonds at the α and β positions, which give it high reactivity . This chemical is commonly used as a third monomer in the production of acrylic fibers . Its addition to the fiber manufacturing process improves the heat resistance, elasticity, spinnability, and dyeing performance of the fibers . As a result, the fibers exhibit fast and vibrant color absorption, as well as strong colorfastness .
Biochemical Pathways
This compound plays a key role in the synthesis of organosulfur compounds . Sodium sulfinates, including this compound, act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Pharmacokinetics
It is known that this compound is a white crystalline powder that is easily soluble in water and alcohols, but only slightly soluble in benzene . This solubility profile may influence its bioavailability.
Result of Action
The result of this compound’s action is the creation of improved materials and processes in various industries. In the textile industry, for example, this compound enhances the performance of acrylic fibers, resulting in fibers that have improved heat resistance, elasticity, spinnability, and dyeing performance . In the realm of electroplating, this compound enhances the performance of nickel plating baths .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, when its solution is heated for an extended period, it tends to undergo polymerization . The dry product exhibits good heat stability . Therefore, the efficacy and stability of this compound can be influenced by factors such as temperature and the presence of other chemicals in its environment.
Análisis Bioquímico
Biochemical Properties
Sodium allylsulfonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to enhance the rheological properties of polyacrylamide microgels by creating an osmotic pressure difference between the polymer and the solvent phase, resulting in swelling enhancement . This behavior is attributed to the polyelectrolyte effect, where this compound dissociates in polar media to produce mobile ions . These mobile ions interact with enzymes and proteins, influencing their activity and stability.
Cellular Effects
This compound has been shown to have various effects on different types of cells and cellular processes. It can cause eye irritation and damage to the central nervous system . In industrial settings, exposure to this compound can lead to polyneuropathy, a condition characterized by damage to the peripheral nervous system . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with cellular components and altering their function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . This compound can also cause changes in gene expression by interacting with transcription factors and other regulatory proteins. The polyelectrolyte effect of this compound, where it dissociates into mobile ions, plays a crucial role in its molecular interactions and effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to undergo polymerization when its solution is heated for an extended period . The dry product exhibits good heat stability . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause degradation and affect cellular function. The stability and degradation of this compound are important factors to consider when studying its temporal effects in laboratory settings.
Propiedades
IUPAC Name |
sodium;prop-2-ene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S.Na/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKJULDDNQFCJG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041451 | |
| Record name | 2-Propene-1-sulfonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Solid; [MSDSonline] | |
| Record name | 2-Propene-1-sulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-propene-1-sulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7053 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2495-39-8 | |
| Record name | Sodium 2-propene-1-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propene-1-sulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propene-1-sulfonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium prop-2-enesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ALLYLSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SGF7TB9O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM 2-PROPENE-1-SULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5884 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




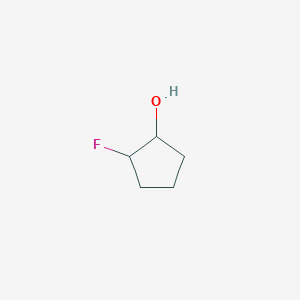
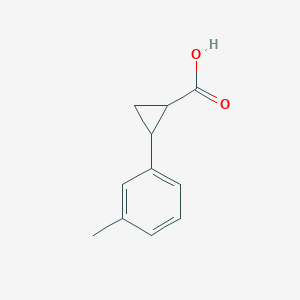
![4,5-Dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B1343215.png)
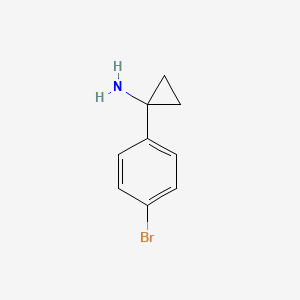
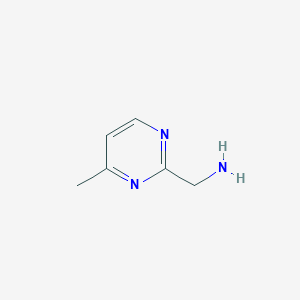
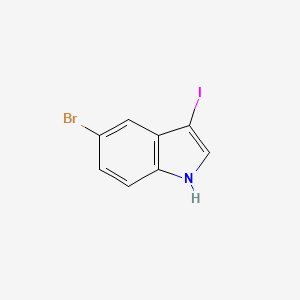
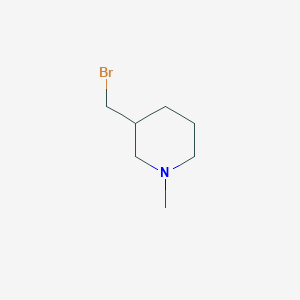

![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)



